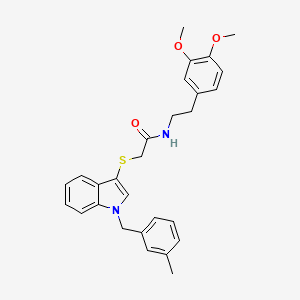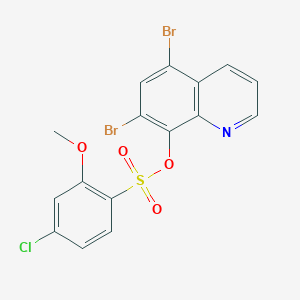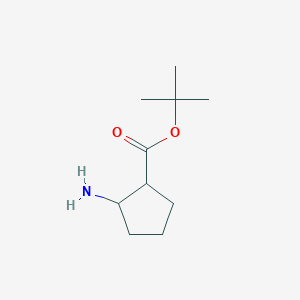
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential anticancer properties. It was initially developed as a kinase inhibitor and has been shown to inhibit the activity of several protein kinases involved in the regulation of cell growth and survival.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Potential Anticancer Activity
Research into compounds structurally related to 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea has highlighted their potential in enzyme inhibition and anticancer activities. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to test compounds with greater conformational flexibility, have shown promising antiacetylcholinesterase activity, suggesting a potential for therapeutic applications in conditions such as Alzheimer's disease (Vidaluc et al., 1995). Furthermore, 1-Aryl-3-(2-chloroethyl) ureas, derived from 4-phenylbutyric acid and alkylanilines, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro, indicating their potential as anticancer agents (Gaudreault et al., 1988).
Molecular Devices and Complexation Studies
Studies have also explored the complexation of stilbene derivatives with urea-linked cyclodextrin, showcasing the self-assembly of molecular devices. This research has opened pathways for the development of new materials and technologies based on the unique properties of these complexes (Lock et al., 2004).
Inhibitory Potency and Pharmaceutical Applications
The examination of beta-lactam inhibitors of human leukocyte elastase has contributed to our understanding of the structure-activity relationships in drug development, highlighting the role of alkyl substitution on benzylic urea moieties for enhanced inhibitory potency (Finke et al., 1995). Catalytic oxidative carbonylation of amino moieties to ureas and other compounds further demonstrates the synthetic versatility and potential application in creating high-value molecules for various industrial and pharmaceutical applications (Mancuso et al., 2015).
Antifilarial Agents and Chemical Synthesis
Research into the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas has revealed several compounds with demonstrated antifilarial activity, offering insights into new therapeutic agents against parasitic infections (Ram et al., 1984). The study of N-(pyridin-2-yl),N'-substituted ureas and their association with 2-amino-1,8-naphthyridines and benzoates provides valuable information on the substituent effect on complexation, crucial for the design of more efficient chemical reactions and drug molecules (Ośmiałowski et al., 2013).
Propiedades
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(16-17-10-6-5-7-11-17)13-9-8-12-23-22(26)24-18-14-19(27-2)21(29-4)20(15-18)28-3/h5-7,10-11,14-15H,12-13,16H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFEEGLWXAUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2725176.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2725177.png)
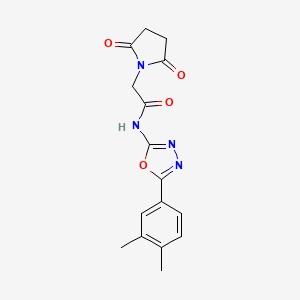
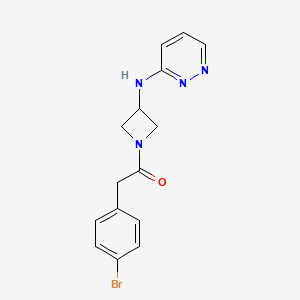
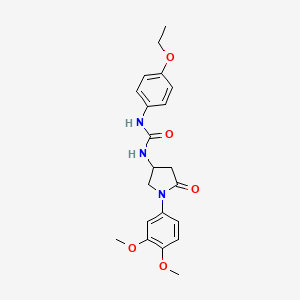
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

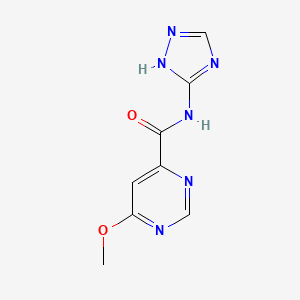
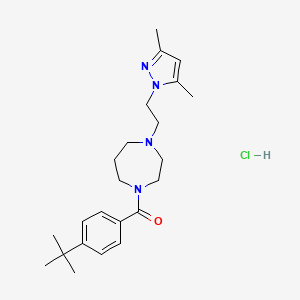
![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)
